ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenylpiperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate is a complex organic compound with the molecular formula C22H26N2O3 This compound is known for its unique structural features, which include a piperidine ring substituted with phenyl and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-phenylpiperidine with ethyl chloroformate in the presence of a base to form the ethyl ester intermediate. This intermediate is then reacted with 4-methylphenyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamoyl group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate compound with different biological activities.
Phenylpiperidine derivatives: Compounds with similar piperidine ring structures but different substituents, leading to varied properties and applications.
Carbamoyl chlorides: Compounds with similar functional groups but different reactivity and uses.
Uniqueness
Ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
102395-71-1 |
---|---|
Molecular Formula |
C22H26N2O3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C22H26N2O3/c1-3-27-20(25)22(18-7-5-4-6-8-18)13-15-24(16-14-22)21(26)23-19-11-9-17(2)10-12-19/h4-12H,3,13-16H2,1-2H3,(H,23,26) |
InChI Key |
BHCFALRDIZKTII-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)NC2=CC=C(C=C2)C)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)NC2=CC=C(C=C2)C)C3=CC=CC=C3 |
Key on ui other cas no. |
102395-71-1 |
Synonyms |
ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate |
Origin of Product |
United States |
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